molecular formula C8H10N2O3 B179135 4-Ethoxy-3-nitroaniline CAS No. 1777-87-3

4-Ethoxy-3-nitroaniline

Cat. No. B179135
CAS RN: 1777-87-3
M. Wt: 182.18 g/mol
InChI Key: LHQGCNLLLDKOOO-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .


Synthesis Analysis

The synthesis of 4-Ethoxy-3-nitroaniline can be achieved through various methods. One common method is the amination of 4-nitrochlorobenzene . Another method involves the reduction of nitroaniline to form p-phenylenediamine .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-nitroaniline consists of an ethoxy group (C2H5O) and a nitro group (NO2) attached to an aniline (C6H5NH2) molecule . The exact mass of the molecule is 182.06914219 g/mol .


Chemical Reactions Analysis

4-Ethoxy-3-nitroaniline can undergo various chemical reactions. For instance, it can react with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .


Physical And Chemical Properties Analysis

4-Ethoxy-3-nitroaniline is a solid at room temperature . It has a molecular weight of 182.18 g/mol . It is insoluble in water, but soluble in alcohol, ether, and acetone .

Scientific Research Applications

  • Optical Applications

    • Field : Materials Science
    • Application : The organic aromatic 4-methoxy-2-nitroaniline single crystal is used in optical applications .
    • Method : The crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
    • Results : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
  • Chemical Reduction

    • Field : Environmental Science
    • Application : Nitroaniline, a highly toxic pollutant, is converted into a less harmful or useful counterpart through chemical reduction .
    • Method : The chemical reduction of 4-NA using various different nanocatalytic systems is one approach that has attracted tremendous interest .
    • Results : This method has been explored due to its nominal features of advanced effectiveness .
  • Corrosion Inhibitor

    • Field : Industrial Chemistry
    • Application : 4-Nitroaniline is used as a corrosion inhibitor .
    • Method : It is typically added to solutions or coatings to prevent the oxidation of metals .
    • Results : The effectiveness of 4-Nitroaniline as a corrosion inhibitor would depend on the specific conditions, such as the type of metal and the environmental factors .
  • Gasoline Additive

    • Field : Petroleum Industry
    • Application : 4-Nitroaniline can be used as an additive to gasoline .
    • Method : It is mixed with gasoline to improve certain properties .
    • Results : The specific outcomes would depend on the formulation of the gasoline and the intended use .
  • Pharmaceuticals

    • Field : Pharmaceutical Industry
    • Application : 4-Nitroaniline is an intermediate in the production of certain pharmaceuticals .
    • Method : It is used in various chemical reactions to produce different pharmaceutical compounds .
    • Results : The specific pharmaceuticals produced and their effectiveness would depend on the specific reactions and conditions .
  • Dye Component

    • Field : Dye Industry
    • Application : 4-Nitroaniline is mainly consumed industrially as a precursor to p-phenylenediamine, an important dye component .
    • Method : The reduction of 4-Nitroaniline is effected using iron metal and by catalytic hydrogenation .
    • Results : This process results in the production of p-phenylenediamine, which is a key component in many dyes .
  • Raw Material in Various Industries

    • Field : Various Industries
    • Application : 4-Nitroaniline is excessively utilized in different industries as a raw material .
    • Method : It is used in the synthesis of dyes, pharmaceutical products, gum inhibitors, antioxidants, poultry medicines, corrosion inhibitor, explosives, and pesticides .
    • Results : The specific outcomes would depend on the specific reactions and conditions .
  • Synthesis of Para Red

    • Field : Dye Industry
    • Application : 4-Nitroaniline is a starting material for the synthesis of Para Red, the first azo dye .
    • Method : The reduction is effected using iron metal and by catalytic hydrogenation .
    • Results : This process results in the production of Para Red .
  • Laboratory Use

    • Field : Laboratory Research
    • Application : 4-Nitroaniline is used in various laboratory experiments .
    • Method : The specific methods would depend on the nature of the experiment .
    • Results : The outcomes would vary based on the specific experiment .

Safety And Hazards

4-Ethoxy-3-nitroaniline is considered hazardous. It is toxic by way of inhalation, ingestion, and absorption, and should be handled with care . It is particularly harmful to all aquatic organisms, and can cause long-term damage to the environment if released as a pollutant .

Future Directions

The future directions of 4-Ethoxy-3-nitroaniline research could involve exploring its potential uses in various industries, such as the dye and pharmaceutical industries. There is also potential for further investigation into its mechanism of action and environmental impact .

properties

IUPAC Name

4-ethoxy-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQGCNLLLDKOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170368
Record name p-Phenetidine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-nitroaniline

CAS RN

1777-87-3
Record name p-Phenetidine, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phenetidine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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